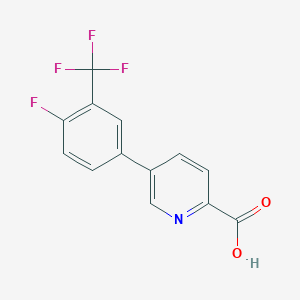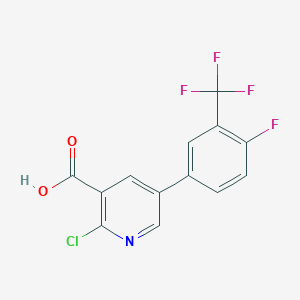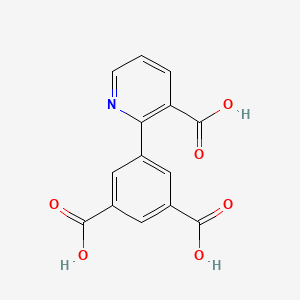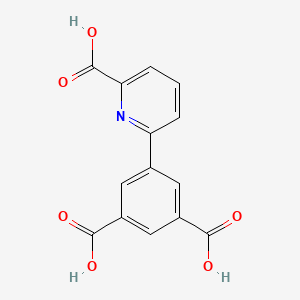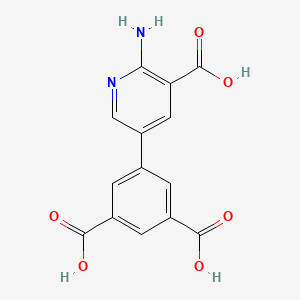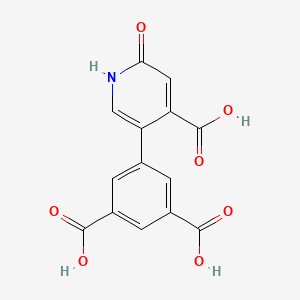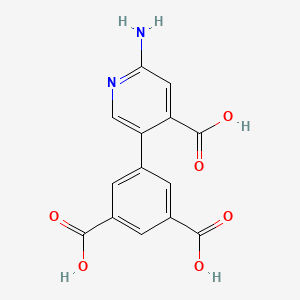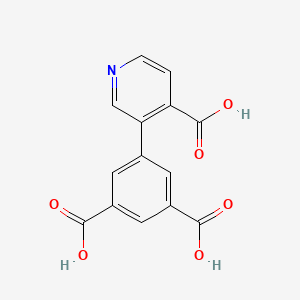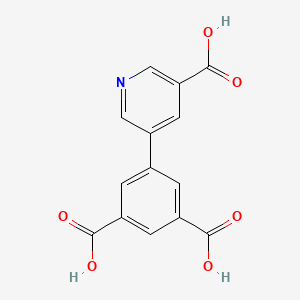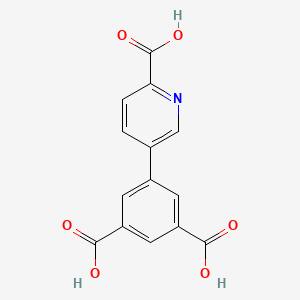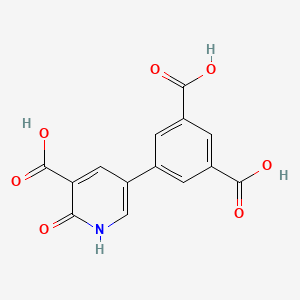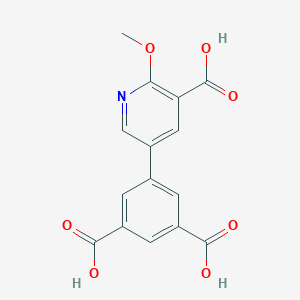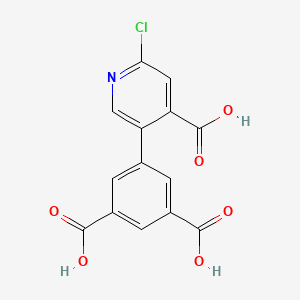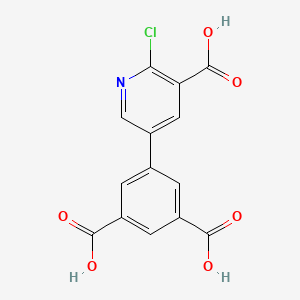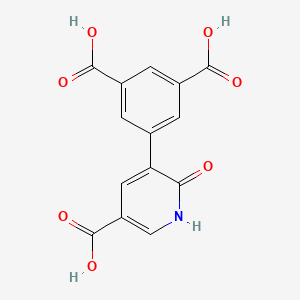
5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nicotinic acid core substituted with a hydroxyl group and a phenyl ring bearing two carboxylic acid groups. Its structure allows for diverse chemical reactivity and potential utility in coordination chemistry, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dicarboxybenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction may involve catalysts such as palladium or copper salts and solvents like dimethylformamide (DMF) or ethanol. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 5-(3,5-dicarboxyphenyl)-6-oxonicotinic acid.
Reduction: Formation of 5-(3,5-dicarboxyphenyl)-6-hydroxynicotinaldehyde.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions like Fe2+ and Fe3+.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid involves its ability to interact with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dicarboxyphenylboronic Acid: Similar structure but with a boronic acid group instead of a nicotinic acid core.
2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Contains a benzimidazole core with similar carboxylic acid substitutions.
1,1′-Bis(3,5-dicarboxyphenyl)-4,4′-bipyridinium dichloride: Features a bipyridinium core with carboxylic acid groups.
Uniqueness
5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid is unique due to its combination of a nicotinic acid core with hydroxyl and carboxylic acid groups, providing a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in both research and industrial contexts.
Eigenschaften
IUPAC Name |
5-(5-carboxy-2-oxo-1H-pyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-11-10(4-9(5-15-11)14(21)22)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVJJBGVGIBUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688288 |
Source


|
| Record name | 5-(5-Carboxy-2-oxo-1,2-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-64-3 |
Source


|
| Record name | 5-(5-Carboxy-2-oxo-1,2-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
